A-D-Glucopyranosyl abscisate
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Overview
Description
A-D-Glucopyranosyl abscisate is a glycosylated form of abscisic acid, a plant hormone involved in various physiological processes. This compound is derived from beta-D-glucopyranose and plays a significant role in the regulation of plant growth and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-D-Glucopyranosyl abscisate typically involves the glycosylation of abscisic acid with beta-D-glucopyranose. This process can be catalyzed by specific enzymes such as ABA-glucosyltransferase, which facilitates the transfer of the glucose moiety to abscisic acid . The reaction conditions often include a pH range of 5.0 to 9.0, with an optimal range between pH 6.0 and 7.3 .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms or plant cells to produce the enzyme ABA-glucosyltransferase. These systems can be optimized for large-scale production through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
A-D-Glucopyranosyl abscisate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can release free abscisic acid, which is crucial for its biological activity .
Common Reagents and Conditions
Hydrolysis reactions typically involve the use of enzymes such as beta-glucosidases, which catalyze the cleavage of the glycosidic bond . Oxidation and reduction reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The primary product of hydrolysis is free abscisic acid, which can further undergo metabolic transformations within the plant .
Scientific Research Applications
A-D-Glucopyranosyl abscisate has numerous applications in scientific research:
Chemistry: It is used to study glycosylation processes and enzyme-substrate interactions.
Biology: The compound is essential for understanding plant hormone regulation and stress responses.
Medicine: Research on abscisic acid derivatives explores their potential therapeutic effects.
Industry: It is used in agricultural biotechnology to enhance crop resilience to environmental stress
Mechanism of Action
The mechanism of action of A-D-Glucopyranosyl abscisate involves its hydrolysis to release free abscisic acid. This free abscisic acid then binds to specific receptors, triggering a cascade of signaling events that regulate various physiological processes, including stomatal closure, seed dormancy, and stress responses . The molecular targets include protein phosphatase 2C and other components of the abscisic acid signaling pathway .
Comparison with Similar Compounds
A-D-Glucopyranosyl abscisate is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. Similar compounds include:
Abscisic acid: The non-glycosylated form, which is more readily available for immediate biological activity.
Phaseic acid: A metabolite of abscisic acid involved in its catabolism.
Dihydrophaseic acid: Another metabolite formed during abscisic acid degradation
These compounds share similar roles in plant physiology but differ in their stability, solubility, and specific biological functions.
Properties
CAS No. |
21414-42-6 |
---|---|
Molecular Formula |
C21H30O9 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19+,21-/m1/s1 |
InChI Key |
HLVPIMVSSMJFPS-VTEUUMMASA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |
Origin of Product |
United States |
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